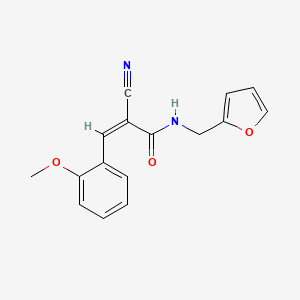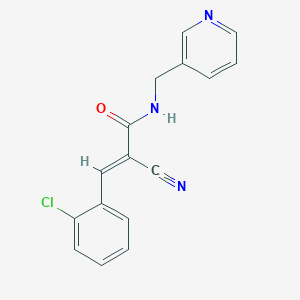![molecular formula C29H25N5O3S B11682418 2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo sulfanil y una porción de naftilmetilideno. Ha despertado interés en diversos campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida típicamente implica múltiples pasosLas condiciones de reacción a menudo requieren el uso de catalizadores específicos, solventes y control de temperatura para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar equipos de grado industrial y garantizar el cumplimiento de las normas de seguridad y ambientales. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la coherencia en la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio
Catalizadores: Paladio sobre carbono, óxido de platino
Solventes: Metanol, etanol, diclorometano
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o sulfuros .
Aplicaciones Científicas De Investigación
2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, como el desarrollo de fármacos y el tratamiento de enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- N’-[(E)-(2,5-Dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-yl]sulfanil}acetohidrazida
- N’-[(E)-(3,4-Dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-yl]sulfanil}acetohidrazida
- **N’-[(E)-(2,4-Dimetoxi fenil)metilideno]-2-{[4-fenil-5-(3,4,5-trimetoxi fenil)-4H-1,2,4-triazol-3-yl]sulfanil}acetohidrazida
Unicidad
La unicidad de 2-{[5-(3,4-Dimetoxi fenil)-4-fenil-4H-1,2,4-triazol-3-YL]sulfanil}-N’-[(E)-1-naftilmetilideno]acetohidrazida radica en su combinación específica de grupos funcionales y características estructurales. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, convirtiéndola en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C29H25N5O3S |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H25N5O3S/c1-36-25-16-15-21(17-26(25)37-2)28-32-33-29(34(28)23-12-4-3-5-13-23)38-19-27(35)31-30-18-22-11-8-10-20-9-6-7-14-24(20)22/h3-18H,19H2,1-2H3,(H,31,35)/b30-18+ |
Clave InChI |
LWKAFFUELDNUJQ-UXHLAJHPSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(pyridin-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11682336.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
